molecular formula C11H8O2 B042665 2-Hydroxy-1-naphthaldehyde CAS No. 708-06-5

2-Hydroxy-1-naphthaldehyde

Cat. No.: B042665
CAS No.: 708-06-5
M. Wt: 172.18 g/mol
InChI Key: NTCCNERMXRIPTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxy-1-naphthaldehyde, also known as 1-Formyl-2-hydroxynaphthalene or 2-Hydroxynaphthyl-1-carboxaldehyde , is a versatile compound used in various chemical reactions. It is often used as a functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors . The primary targets of this compound are the free amino acid groups in polymers .

Mode of Action

The compound interacts with its targets through hydrogen bonding. The OH moiety in the 2-position acts as a hydrogen bond donor site, and the aldehyde group and its derivatives in the 1-position act as hydrogen bond acceptor sites . This interaction leads to changes in the molecular structure of the target, enabling the compound to perform its function.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it is involved in the excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This process is found in many organic compounds and biological systems, and it has applications in energy fuels, nonlinear optical materials, laser dye suppliers, chemosensors, and biological probes .

Pharmacokinetics

It is known that the compound is soluble in ethanol, ether, and petroleum, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.

Result of Action

The result of the action of this compound is the creation of a fluorescent signal. This is due to the compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT), resulting in fluorescence . This property makes it useful in the development of sensors in supramolecular chemistry and molecular recognition .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry place away from oxidizing agents . Additionally, it should be used only in well-ventilated areas or outdoors . These precautions help to maintain the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

CFL-137 can be synthesized through various chemical routes. One common method involves the reaction of 2-naphthol with formaldehyde under acidic conditions to form 2-hydroxy-1-naphthaldehyde . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of CFL-137 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

CFL-137 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-naphthaldehyde
  • 2-Hydroxy-4-naphthaldehyde
  • 2-Hydroxy-5-naphthaldehyde

Uniqueness

CFL-137 stands out due to its potent inhibition of the KRasG12C mutation, which is not commonly observed in other similar compounds. Its unique binding mechanism and high specificity make it a valuable tool in cancer research .

Properties

IUPAC Name

2-hydroxynaphthalene-1-carbaldehyde
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InChI

InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCNERMXRIPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID9061041
Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
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Molecular Weight

172.18 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2-Hydroxy-1-naphthaldehyde
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CAS No.

708-06-5
Record name 2-Hydroxy-1-naphthaldehyde
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Record name 2-Hydroxy-1-naphthaldehyde
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Record name 2-Hydroxy-1-naphthaldehyde
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Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
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Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
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Record name 2-hydroxy-1-naphthaldehyde
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Record name 1-FORMYL-2-NAPHTHOL
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Synthesis routes and methods I

Procedure details

4-formyl-1-naphthol; 2-formyl-1-naphthol; 3-formyl-1-naphthol; and 2-anthrol-1-aldehyde.
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Synthesis routes and methods II

Procedure details

In step (a), β-naphthol is preferably first added to an aqueous alcoholic alkaline medium, for instance a solution of an alkali metal hydroxide in a mixture of water and a C1-C4 aliphatic alcohol, especially methanol or ethanol, at an elevated temperature preferably at a temperature within the range of 70°-100° C. To the resulting pale brown emulsion, the chloroform reactant is then added slowly -- preferably dropwise -- at an elevated temperature, preferably 70°-100° C. After the addition of a few drops of chloroform, the reaction mixture assumes a blue colouration which is allowed to change to green before any further chloroform is added. Subsequently, chloroform is added slowly and at such a rate that the green colouration is maintained. After completion of the addition of chloroform, the alkali metal salt of 2-hydroxy-1-naphthaldehyde may be isolated e.g. by filtration, and washed, preferably with brine.
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Synthesis routes and methods III

Procedure details

29.7 g (0.1 mol) of 2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine and 20 g (0.5 mol) of sodium hydroxide in 50 ml of water are stirred for 8 hours at 95° C. The solution is then acidified and 2-hydroxy-naphthaldehyde of melting point 82° C is obtained.
Name
2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-1-naphthaldehyde
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Customer
Q & A

A: 2-Hydroxy-1-naphthaldehyde has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol. []

ANone: Key spectroscopic features include:

  • IR: Strong band at ~1650 cm-1 due to C=O stretching, broad band near ~3050 cm-1 due to O-H stretching. [, , ]
  • UV-Vis: Three characteristic bands (α, β, p) attributed to π → π* transitions and electronic transitions from HOMO to LUMO. []

A: this compound is soluble in common organic solvents like ethanol, methanol, and diethyl ether. [] It is generally insoluble in water but may show slight solubility in hot water. []

A: Research indicates the type and position of substituents on the aromatic ring of Schiff bases derived from this compound influence melting point trends. For example, electron-withdrawing groups like -F, -Cl, and -Br generally lead to higher melting points compared to electron-donating groups like -OCH3. The position of the substituent (ortho, meta, para) also impacts melting point, with para-substituted derivatives often exhibiting higher melting points. []

A: Yes, metal complexes anchored on supports like polyethylene glycol (PEG) or montmorillonite clay, utilizing ligands derived from this compound, have shown potential as catalysts. The anchoring process can increase surface area, potentially enhancing catalytic activity. []

A: Yes, Density Functional Theory (DFT) has been employed to optimize the molecular structure of this compound-based ruthenium(II) complexes. These calculations provided insights into the geometry and electronic structure of the complexes. [] Additionally, 3D molecular modeling has been used to analyze bond lengths, bond angles, and overall molecular geometry of oxoperoxomolybdenum(VI) chelates containing this compound, aiding in structure elucidation. []

A: Research indicates that structural modifications to this compound derivatives can significantly influence their biological activity. For example, introducing different substituents on the aromatic ring of thiosemicarbazide derivatives of this compound demonstrated varying levels of antifungal activity against common crop pathogens. The location and type of substituent on the benzene ring directly correlated to the observed antifungal activity. []

ANone: Common techniques include:

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups like C=O and O-H. UV-Vis spectroscopy helps analyze electronic transitions and complex formation. [, , , ] NMR (1H and 13C) is used to determine the structure and purity of synthesized compounds. [, , ]
  • Thermal analysis: Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition patterns of complexes. [, , , ]
  • Other techniques: Elemental analysis confirms the composition of synthesized compounds. [, , , , , , , , ] Molar conductance measurements provide information about the electrolytic nature of complexes. [, , ] Single-crystal X-ray diffraction provides detailed structural information about crystalline complexes. [, ]

ANone: this compound and its derivatives have found applications in various fields, including:

  • Analytical Chemistry: Used as a reagent in the spectrophotometric determination of metal ions like Thorium(IV), Uranium(VI), Iron(III), and hydrazine in various samples. [, , , ]
  • Coordination Chemistry: Acts as a versatile ligand for the synthesis of various transition metal complexes exhibiting interesting structural and magnetic properties. [, , , , , , , , , , , , , , ]
  • Medicinal Chemistry: Derivatives, particularly Schiff bases, exhibit potential antimicrobial and antifungal activities. [, , , , ] Some derivatives show promise as urease inhibitors. [] Studies have investigated the use of this compound derivatives as potential anticancer agents. []
  • Material Science: Metal complexes incorporated into suitable supports like clays have shown potential in catalytic applications. [] Some derivatives have fluorescent properties, making them useful in sensor development. [, , , ]

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